Alvimopan-d5
CAS No.: 1217616-62-0
Cat. No.: VC21339760
Molecular Formula: C25H32N2O4
Molecular Weight: 429.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1217616-62-0 |
---|---|
Molecular Formula | C25H32N2O4 |
Molecular Weight | 429.6 g/mol |
IUPAC Name | 2-[[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetic acid |
Standard InChI | InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1/i3D,4D,5D,7D,8D |
Standard InChI Key | UPNUIXSCZBYVBB-GAGGCGQMSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](CN2CC[C@@]([C@H](C2)C)(C)C3=CC(=CC=C3)O)C(=O)NCC(=O)O)[2H])[2H] |
SMILES | CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O |
Canonical SMILES | CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O |
Appearance | Solid powder |
Chemical Structure and Properties
Alvimopan-d5 represents a modified version of the peripheral μ-opioid receptor antagonist Alvimopan, where five hydrogen atoms in the phenyl ring have been replaced with deuterium atoms. This strategic labeling creates a compound with nearly identical chemical properties to the parent drug but with a distinctive mass profile that can be readily identified in analytical instruments.
Structural Characteristics
The IUPAC name for Alvimopan-d5 Metabolite Hydrochloride is 3-((3R, 4R)-4-(3-hydroxyphenyl)-3, 4-dimethylpiperidin-1-yl)-2-((phenyl-d5)methyl)propanoic acid, hydrochloride (1:1) . This compound maintains the core structure of Alvimopan while incorporating five deuterium atoms at the phenyl ring position.
Physical and Chemical Properties
Alvimopan-d5 exhibits important physicochemical characteristics that determine its behavior in both biological systems and analytical environments. The following table summarizes the key properties of this deuterated compound:
Property | Value |
---|---|
Molecular Formula | C23H24D5NO3·HCl |
Molecular Weight | 409.98 g/mol (including HCl) |
Physical State | Solid |
Parent Drug | Alvimopan |
Deuterium Incorporation | 5 atoms (phenyl ring) |
Available Form | Hydrochloride salt (mixture of diastereomers) |
The deuteration pattern specifically targets the phenyl ring, creating a mass shift that can be readily detected in mass spectrometry applications while maintaining chemical behavior similar to the non-deuterated Alvimopan .
Research Applications
Alvimopan-d5 has established itself as an essential tool in pharmaceutical research, particularly in the development and monitoring of Alvimopan-based treatments.
Analytical Standard in Mass Spectrometry
The primary application of Alvimopan-d5 is as an internal standard for the quantification of Alvimopan by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The incorporation of five deuterium atoms creates a compound that behaves nearly identically to Alvimopan in separation techniques but can be distinguished by its mass difference.
Pharmacokinetic Studies
Researchers utilize Alvimopan-d5 to enhance the accuracy of pharmacokinetic investigations involving Alvimopan. This deuterated analog enables precise tracking and quantification of the parent drug in biological samples, providing reliable data for absorption, distribution, metabolism, and excretion (ADME) studies . The stable isotope labeling facilitates discrimination between the administered compound and endogenous substances or metabolites.
Metabolic Investigations
As a metabolite analog, Alvimopan-d5 also serves in studies examining the metabolic pathways of Alvimopan. The deuterium labeling allows researchers to differentiate between various metabolic products and track transformations of the parent compound with greater precision .
Analytical Methodology
The implementation of Alvimopan-d5 in analytical protocols has significantly enhanced the reliability and precision of Alvimopan quantification in various matrices.
Mass Spectrometric Detection
In mass spectrometry applications, Alvimopan-d5 provides a reference point that corrects for variations in sample preparation, injection, and instrument response. The five-deuterium mass shift creates distinguishable spectral peaks while maintaining chromatographic co-elution with the analyte of interest .
Calibration and Quantification Procedures
When incorporated into calibration curves, Alvimopan-d5 enables accurate quantification even in complex biological matrices. The internal standardization method using this deuterated analog effectively compensates for matrix effects and recovery variations during sample processing, leading to more reliable and reproducible analytical results .
Relationship to Parent Compound
Understanding the relationship between Alvimopan-d5 and its parent compound provides context for its applications in pharmaceutical research.
Comparative Properties
While Alvimopan-d5 maintains the chemical structure and receptor binding characteristics of Alvimopan, the deuterium substitution creates specific differences that are beneficial for analytical purposes. The parent compound, Alvimopan, is a peripherally acting μ-opioid receptor antagonist with limited oral bioavailability and high selectivity for peripheral over central receptors .
Pharmacological Context
Research Findings and Applications
Current research utilizing Alvimopan-d5 has yielded important findings across multiple areas of pharmaceutical investigation.
Bioanalytical Method Development
Researchers have successfully employed Alvimopan-d5 to develop and validate bioanalytical methods for the quantification of Alvimopan in various biological matrices. These methods have demonstrated excellent linearity, precision, and accuracy, with the deuterated internal standard correcting for variations in sample processing and instrument response .
Metabolite Identification
As a stable isotope-labeled compound, Alvimopan-d5 has facilitated the identification and characterization of Alvimopan metabolites in complex biological samples. The deuterium labeling provides a distinctive mass signature that allows researchers to track metabolic transformations with greater confidence .
Manufacturing and Quality Considerations
The production of Alvimopan-d5 requires specialized techniques to ensure high isotopic purity and chemical integrity.
Synthesis and Purification
Manufacturing of Alvimopan-d5 typically involves substitution of the phenyl ring hydrogens with deuterium through specialized synthetic pathways. The resulting compound must undergo rigorous purification to ensure high isotopic purity and removal of non-deuterated analogs that could compromise analytical accuracy .
Quality Control Measures
Quality control for Alvimopan-d5 preparations includes verification of isotopic enrichment, chemical purity, and stereochemical integrity. NMR spectroscopy, high-resolution mass spectrometry, and chiral chromatography are commonly employed to confirm the identity and purity of the final product .
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